The Chemical Structure, Physical Properties, and Reactivity of Bis(diethylamino)-tert-butoxyphosphine: A Comprehensive Guide for Organophosphorus Chemistry
The Chemical Structure, Physical Properties, and Reactivity of Bis(diethylamino)-tert-butoxyphosphine: A Comprehensive Guide for Organophosphorus Chemistry
Executive Summary
In advanced organophosphorus chemistry, the design of phosphitylating agents dictates the success of downstream catalytic ligand synthesis and nucleotide coupling. Bis(diethylamino)-tert-butoxyphosphine (CAS: 118818-64-7) represents a highly specialized P(III) reagent that balances nucleophilicity with controlled hemilability. This whitepaper provides an in-depth technical analysis of its physical properties, mechanistic behavior (specifically contrasting its Arbuzov and acidolysis pathways), and its critical role in synthesizing Secondary Phosphine Oxides (SPOs) for palladium-catalyzed cross-coupling reactions.
Core Chemical Identity & Physical Properties
Bis(diethylamino)-tert-butoxyphosphine—also referred to as tert-butyl tetraethylphosphorodiamidite—is a multifunctional P(III) compound. From a structural design perspective, the molecule is engineered with two distinct functional moieties:
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Diethylamino Groups: These strongly electron-donating groups increase the electron density at the phosphorus center, making the lone pair highly nucleophilic compared to standard trialkyl phosphites.
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tert-Butoxy Group: The bulky tert-butyl moiety provides essential steric shielding to prevent premature oxidation of the P(III) center. More importantly, it acts as an entropically favorable leaving group (via isobutylene gas evolution) during rearrangement reactions.
Quantitative Data Summary
The following table consolidates the verified physical and chemical properties of the compound :
| Property | Value |
| Chemical Name | Bis(diethylamino)-tert-butoxyphosphine |
| CAS Registry Number | 118818-64-7 |
| Molecular Formula | C₁₂H₂₉N₂OP |
| Molecular Weight | 248.35 g/mol |
| Boiling Point | 277.8 °C (at 760 mmHg) |
| Flash Point | 121.8 °C |
| Appearance | Clear to light-yellow liquid |
Mechanistic Reactivity: Arbuzov Rearrangement vs. Acidolysis
The reactivity of Bis(diethylamino)-tert-butoxyphosphine is highly dependent on the electrophile, allowing it to be directed down two distinct mechanistic pathways.
The Arbuzov Pathway (Reaction with Alkyl Halides)
When reacted with alkyl halides such as benzyl chloride, the compound undergoes an unexpected variant of the Arbuzov rearrangement . The highly nucleophilic phosphorus atom attacks the alkyl halide to form a pentacovalent quasiphosphonium intermediate. Because the tert-butyl group is highly prone to elimination, the intermediate rapidly collapses, cleaving the P-O bond to release isobutylene gas and forming a stable P(V) phosphonic bis(diethylamide). The evolution of isobutylene entropically drives the reaction to completion.
The Acidolysis Pathway (Reaction with Carboxylic Acids)
Conversely, when exposed to protic acids like trifluoroacetic acid (CF₃COOH), the mechanism shifts. The acid initially protonates the phosphorus atom (P-protonation) rather than the nitrogen or oxygen. The resulting intermediate undergoes substitution of the amido group rather than the alkoxy group, releasing diethylamine (which forms a salt with the acid) and yielding a phosphoramidite derivative . This highlights the hemilabile nature of the P-N bond under acidic conditions.
Fig 1: Divergent reaction pathways of Bis(diethylamino)-tert-butoxyphosphine.
Application in Organometallic Catalysis: SPO Synthesis
In modern drug development and materials science, Secondary Phosphine Oxides (SPOs) are highly valued as hemilabile preligands for Palladium-catalyzed cross-coupling reactions (such as the Heck reaction). Bis(diethylamino)-tert-butoxyphosphine serves as an ideal phosphitylating agent to build these SPOs .
By reacting the phosphine with a lithiated aromatic system (e.g., 8-lithioquinoline), the phosphorus center is selectively alkylated. Subsequent aqueous hydrolysis cleaves both the labile P-N and P-O(t-Bu) bonds, yielding the SPO. The SPO exists in a tautomeric equilibrium with its phosphinous acid form, allowing it to form structurally unique, highly active square-pyramidal Pd(II) complexes that exhibit superior catalytic turnover.
Experimental Workflows and Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, utilizing physical indicators and spectroscopic tracking to confirm reaction success.
Protocol 1: Synthesis of Benzylphosphonic bis(diethylamide) via Arbuzov Rearrangement
Objective: Convert benzyl chloride to the corresponding phosphonic bis(diethylamide). Self-Validation: Success is indicated by the cessation of gas evolution and a ³¹P NMR shift from +124 ppm (starting material) to ~+8 ppm (P(V) product).
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Preparation: In a flame-dried, nitrogen-purged Schlenk flask, add 1.0 equivalent of Bis(diethylamino)-tert-butoxyphosphine.
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Addition: Slowly add 1.1 equivalents of benzyl chloride neat (or dissolved in anhydrous toluene) at room temperature.
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Heating & Monitoring: Gradually heat the mixture to 80–100 °C. Observe the evolution of isobutylene gas (bubbling). Monitor the reaction progress via ³¹P NMR.
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Completion: The reaction is complete when gas evolution ceases and the ³¹P NMR signal at +124 ppm is entirely replaced by a signal at +8 ppm.
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Purification: Remove volatile byproducts under reduced pressure. Purify the resulting product via vacuum distillation (bp ~153–154 °C at 0.5 mmHg).
Protocol 2: Synthesis of Quinolyl-Substituted Secondary Phosphine Oxides (SPOs)
Objective: Synthesize hemilabile SPO preligands for Pd-catalyzed cross-coupling. Self-Validation: The final SPO is validated via ³¹P NMR by observing a large P-H coupling constant (J > 450 Hz), confirming the presence of the direct P-H bond in the tautomeric structure.
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Lithiation: Dissolve 8-bromoquinoline (1.0 eq) in anhydrous THF. Cool the solution strictly to -100 °C using a liquid nitrogen/ethanol bath to prevent organolithium degradation. Slowly add tert-butyllithium (1.2 eq) dropwise.
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Phosphitylation: Add the lithiated mixture dropwise to a pre-cooled (-100 °C) THF solution of Bis(diethylamino)-tert-butoxyphosphine (1.0 eq).
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Warming: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours to ensure complete nucleophilic substitution at the phosphorus center.
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Hydrolysis: Cool the mixture to 0 °C and add an aqueous solution of K₂CO₃. Stir for 3 hours. This step is critical as it hydrolyzes the remaining amido and alkoxy groups to form the SPO.
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Isolation: Extract the aqueous layer with dichloromethane, dry the organic phase over anhydrous MgSO₄, and concentrate. Purify the SPO via silica gel column chromatography.
Fig 2: Step-by-step workflow for the synthesis of SPOs and subsequent Pd-complexation.
References
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Chemsrc. "BIS(DIETHYLAMINO)-TERT-BUTOXYPHOSPHINE | CAS#:118818-64-7". Chemical Database. URL:[Link]
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Sal'keeva, L. K., Nurmagambetova, M. T., & Kurmanaliev, O. S. "Unexpected Reaction Pathway of tert-Butyl Tetraethylphosphorodiamidite with Benzyl Chloride." Russian Journal of General Chemistry, Vol. 72, No. 12, 1953-1954 (2002). URL:[Link]
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Sal'keeva, L. K., et al. "Reactions of tert-Butyl Tetraethylphosphorodiamidite with Acetic and Trifluoroacetic Acids." Russian Journal of General Chemistry, Vol. 72, No. 2, 183-186 (2002). URL:[Link]
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Chang, Y.-C., Chang, W.-C., Hu, C.-Y., & Hong, F.-E. "Alkyl(quinolin-8-yl)phosphine Oxides as Hemilabile Preligands for Palladium-Catalyzed Reactions." Organometallics, 33(12), 3104–3112 (2014). URL:[Link]
